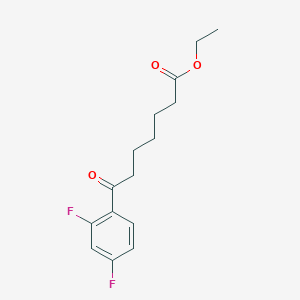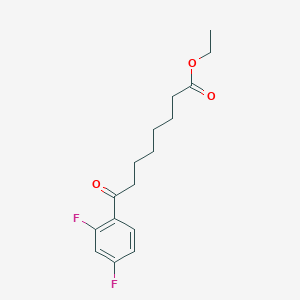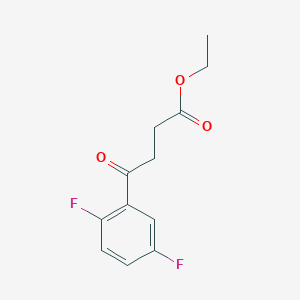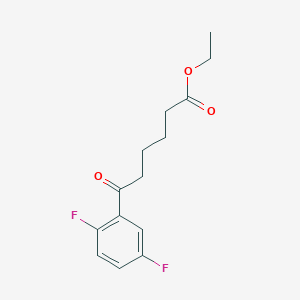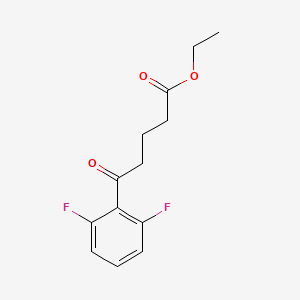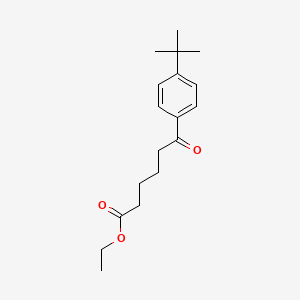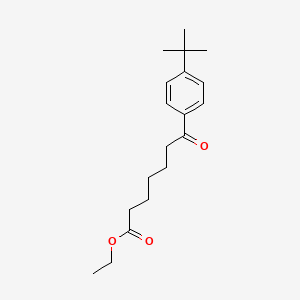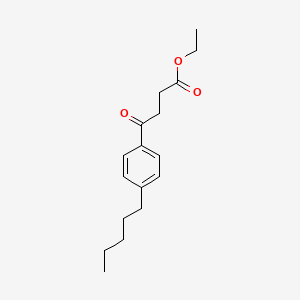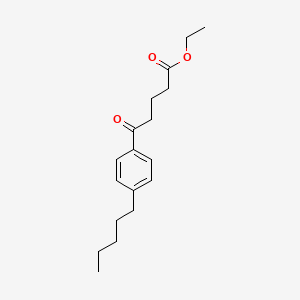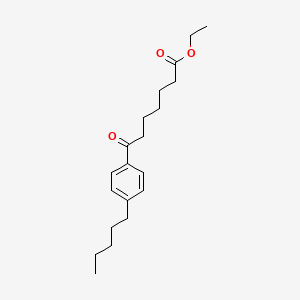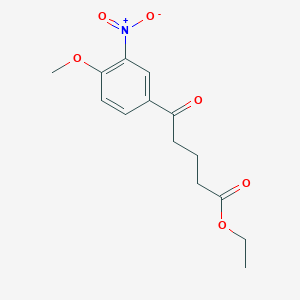
5-(4-méthoxy-3-nitrophényl)-5-oxovalérate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate is an organic compound with a complex structure that includes a nitrophenyl group, a methoxy group, and an oxovalerate ester
Applications De Recherche Scientifique
Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate typically involves the esterification of 5-(4-methoxy-3-nitrophenyl)-5-oxovaleric acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium on carbon.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is 5-(4-methoxy-3-nitrophenyl)-5-oxovaleric acid.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Mécanisme D'action
The mechanism of action of Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group and ester functionality also contribute to the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate can be compared with similar compounds such as:
- Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl) prop-2-enoate
- Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-enoate
- Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl) prop-2-enoate
These compounds share structural similarities but differ in their functional groups and reactivity. Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate is unique due to its specific ester and nitrophenyl functionalities, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-3-21-14(17)6-4-5-12(16)10-7-8-13(20-2)11(9-10)15(18)19/h7-9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWAGIKATUTDAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645841 |
Source


|
| Record name | Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-91-3 |
Source


|
| Record name | Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

